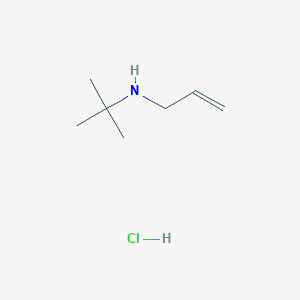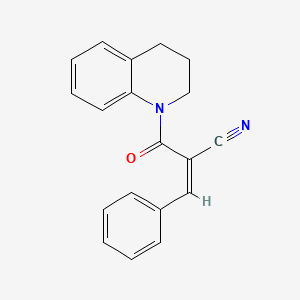
Tert-butyl(prop-2-en-1-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl(prop-2-en-1-yl)amine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a derivative of tert-butylamine, where the tert-butyl group is attached to a prop-2-en-1-yl group. This compound is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tert-butyl(prop-2-en-1-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields tert-butyl(prop-2-en-1-yl)amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The final product is typically purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Produces oxides or amine oxides.
Reduction: Yields primary or secondary amines.
Substitution: Results in the formation of various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl(prop-2-en-1-yl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as metabolism and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butylamine: A simpler amine with a tert-butyl group.
Prop-2-en-1-ylamine: An amine with a prop-2-en-1-yl group.
N-alkylamines: A class of compounds with various alkyl groups attached to the nitrogen atom.
Uniqueness
Tert-butyl(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of both tert-butyl and prop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for research applications .
Propiedades
IUPAC Name |
2-methyl-N-prop-2-enylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5-6-8-7(2,3)4;/h5,8H,1,6H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSAMRAYNCEIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)








![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)
![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2761851.png)

